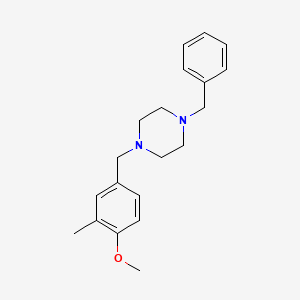
1-benzyl-4-(4-methoxy-3-methylbenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-4-(4-methoxy-3-methylbenzyl)piperazine, also known as B-MMBP, is a piperazine derivative that has been of interest to researchers due to its potential pharmacological properties. This compound has been synthesized and studied for its potential use as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of 1-benzyl-4-(4-methoxy-3-methylbenzyl)piperazine is not fully understood. It is believed to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. 1-benzyl-4-(4-methoxy-3-methylbenzyl)piperazine has also been shown to modulate the activity of the mu-opioid receptor, which may contribute to its potential use in the treatment of opioid addiction.
Biochemical and Physiological Effects
1-benzyl-4-(4-methoxy-3-methylbenzyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase levels of the neurotransmitter serotonin in the brain, which may contribute to its antidepressant and anxiolytic properties. 1-benzyl-4-(4-methoxy-3-methylbenzyl)piperazine has also been shown to decrease levels of the neurotransmitter dopamine in the brain, which may contribute to its antipsychotic properties. In addition, 1-benzyl-4-(4-methoxy-3-methylbenzyl)piperazine has been shown to reduce the rewarding effects of opioids, which may be useful in the treatment of opioid addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-benzyl-4-(4-methoxy-3-methylbenzyl)piperazine in lab experiments is that it has been shown to have relatively low toxicity in animal models. This makes it a potentially useful compound for further study in the development of therapeutic agents. However, one limitation of using 1-benzyl-4-(4-methoxy-3-methylbenzyl)piperazine in lab experiments is that its mechanism of action is not fully understood. Further research is needed to determine the exact molecular targets of 1-benzyl-4-(4-methoxy-3-methylbenzyl)piperazine and how it produces its pharmacological effects.
Direcciones Futuras
There are several future directions for the study of 1-benzyl-4-(4-methoxy-3-methylbenzyl)piperazine. One direction is the further investigation of its potential use in the treatment of opioid addiction. 1-benzyl-4-(4-methoxy-3-methylbenzyl)piperazine has shown promise in reducing the rewarding effects of opioids, and further research is needed to determine its efficacy in preventing relapse in opioid-dependent individuals. Another direction is the investigation of 1-benzyl-4-(4-methoxy-3-methylbenzyl)piperazine's potential use in the treatment of other psychiatric disorders, such as anxiety and depression. Finally, further research is needed to determine the exact molecular targets of 1-benzyl-4-(4-methoxy-3-methylbenzyl)piperazine and how it produces its pharmacological effects. This will be important in the development of more effective therapeutic agents based on 1-benzyl-4-(4-methoxy-3-methylbenzyl)piperazine.
Métodos De Síntesis
The synthesis of 1-benzyl-4-(4-methoxy-3-methylbenzyl)piperazine involves the reaction of 4-methoxy-3-methylbenzylamine with benzyl chloride in the presence of a catalyst such as sodium carbonate. The resulting product is then reacted with piperazine in the presence of a reducing agent such as sodium borohydride to yield 1-benzyl-4-(4-methoxy-3-methylbenzyl)piperazine.
Aplicaciones Científicas De Investigación
1-benzyl-4-(4-methoxy-3-methylbenzyl)piperazine has been studied for its potential use as a therapeutic agent in various diseases. It has been shown to have antipsychotic, anxiolytic, and antidepressant properties in animal models. 1-benzyl-4-(4-methoxy-3-methylbenzyl)piperazine has also been studied for its potential use in the treatment of opioid addiction. It has been shown to reduce the rewarding effects of opioids and may be useful in preventing relapse in opioid-dependent individuals.
Propiedades
IUPAC Name |
1-benzyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-17-14-19(8-9-20(17)23-2)16-22-12-10-21(11-13-22)15-18-6-4-3-5-7-18/h3-9,14H,10-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNOWIXOWFXRFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-{1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5646488.png)
![4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B5646505.png)
![(3S*,4R*)-1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-4-methylpiperidine-3,4-diol](/img/structure/B5646507.png)
![N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-5-(2-pyrrolidinyl)-2-thiophenecarboxamide dihydrochloride](/img/structure/B5646513.png)
![2-{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide](/img/structure/B5646521.png)
![N-(4-chlorobenzyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5646529.png)
![5-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5646535.png)
![2-anilino-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5646539.png)
![5-{1-benzyl-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-1-methylpyridin-2(1H)-one](/img/structure/B5646542.png)

![1-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperidin-2-one](/img/structure/B5646557.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B5646562.png)
![4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-(1-piperidinylmethyl)-1,4-oxazepane](/img/structure/B5646565.png)